Boc-N-Me-D-Ser-OMe

Descripción general

Descripción

Boc-N-Me-D-Ser-OMe is a useful research compound. Its molecular formula is C10H19NO5 and its molecular weight is 233.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Boc-N-Me-D-Ser-OMe, a derivative of D-serine, has garnered significant attention in the field of medicinal chemistry and biochemistry due to its unique structural features and biological activities. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a methyl group on the nitrogen atom, and a methoxy (OMe) ester group. These modifications enhance its stability and bioactivity, making it a valuable compound for various applications.

Chemical Structure and Properties

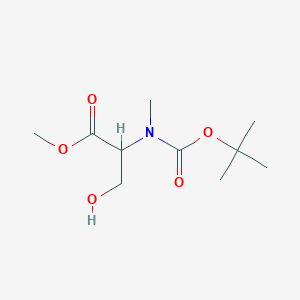

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₇N₁O₅

- Molecular Weight : 189.24 g/mol

- CAS Number : 377723

The presence of the Boc group allows for easy handling in synthetic procedures, while the N-methylation is known to influence the pharmacological properties of amino acids.

This compound exhibits biological activity primarily through its interaction with neurotransmitter systems, particularly in the central nervous system. D-serine serves as an endogenous co-agonist at NMDA receptors, which are critical for synaptic plasticity and memory function. The methylation at the nitrogen atom enhances its binding affinity to these receptors compared to non-methylated analogs.

Pharmacological Effects

- Neuroprotective Effects : Studies have indicated that D-serine and its derivatives can protect neurons from excitotoxicity induced by excessive glutamate signaling. This property is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Cognitive Enhancement : Research has shown that administration of D-serine can improve cognitive functions in animal models, suggesting that this compound may have similar effects due to its structural similarity.

- Antimicrobial Activity : Preliminary studies indicate that modifications to D-serine can alter its antimicrobial properties. For instance, derivatives with N-methylation have shown varying degrees of activity against bacterial strains like Staphylococcus aureus and Escherichia coli .

Neuroprotective Study

A study published in the Journal of Neuroscience explored the effects of D-serine on hippocampal neurons subjected to glutamate toxicity. The results demonstrated that treatment with D-serine significantly reduced neuronal death and preserved synaptic integrity. The study highlighted that methylation at the nitrogen position could enhance these protective effects .

Antimicrobial Evaluation

In another investigation, this compound was tested against multiple bacterial strains to evaluate its potential as an antimicrobial agent. The results showed that while non-methylated D-serine exhibited minimal activity, this compound displayed enhanced inhibition against E. coli, indicating that N-methylation plays a crucial role in modulating biological activity .

Data Table: Biological Activities of this compound

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Building Block

Boc-N-Me-D-Ser-OMe is primarily used in the synthesis of peptides that require D-serine residues. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions during peptide assembly, enhancing the diversity and functionality of peptide libraries. This capability is crucial for creating peptides with specific biological activities.

Case Study: Synthesis of Neuroactive Peptides

Research has demonstrated the successful incorporation of this compound into neuroactive peptides. For instance, studies have shown that peptides containing D-serine can modulate NMDA receptor activity, which is vital for synaptic plasticity and memory formation . The use of this compound has facilitated the synthesis of such peptides through solid-phase peptide synthesis techniques.

Neuroscience Research

Investigating Neurotransmitter Signaling

D-serine acts as a co-agonist at NMDA receptors, playing a critical role in neurotransmitter signaling. This compound is utilized in studies aimed at understanding the mechanisms of synaptic transmission and plasticity. Its application in this field helps elucidate the biochemical pathways involved in cognitive functions and neurological disorders .

Case Study: Cognitive Function Studies

In experimental models, the administration of peptides synthesized with this compound has been linked to enhancements in cognitive functions. These studies often involve behavioral assays that measure learning and memory capabilities in rodents . The outcomes suggest potential therapeutic avenues for cognitive enhancement.

Drug Development

Therapeutic Targeting of Neurological Disorders

this compound is explored for its potential in developing new therapeutics targeting conditions such as schizophrenia and Alzheimer's disease. By modulating NMDA receptor activity, drugs derived from this compound may offer novel treatment options for these disorders .

Case Study: Development of NMDA Modulators

Research efforts have focused on synthesizing compounds that mimic the action of D-serine at NMDA receptors using this compound as a precursor. These compounds are being evaluated for their efficacy and safety profiles in preclinical models .

Bioconjugation

Facilitating Targeted Drug Delivery

The compound is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This application is essential for creating targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

Case Study: Conjugation with Antibodies

Studies have demonstrated the successful conjugation of this compound derivatives with antibodies to create targeted therapies for cancer treatment. This approach allows for localized delivery of therapeutic agents directly to tumor sites .

Analytical Chemistry

Characterization of Amino Acids and Peptides

In analytical chemistry, this compound is used to study amino acid behavior and interactions. It aids in developing new analytical techniques for characterizing complex biological samples, including mass spectrometry and chromatography methods .

Case Study: Development of New Analytical Techniques

Research has shown that utilizing this compound in analytical methods can improve the resolution and sensitivity of peptide analysis. This advancement is crucial for understanding peptide structure-function relationships and their biological implications .

Propiedades

IUPAC Name |

methyl 3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(4)7(6-12)8(13)15-5/h7,12H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHJSLLCWQRODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.